

Technical Support Center: TBI-166 Drug-Drug Interactions

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Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction profile of **TBI-166** with other anti-tuberculosis (TB) drugs.

Frequently Asked Questions (FAQs)

Q1: What is known about the in vitro drug-drug interaction profile of **TBI-166** with other anti-TB drugs?

A1: In vitro studies using the checkerboard method have assessed the pharmacological interactions between **TBI-166** and several other anti-TB drugs. These studies found that **TBI-166** does not exhibit antagonism or synergy with isoniazid (INH), rifampin (RFP), bedaquiline (BDQ), pretomanid (PMD), linezolid (LZD), or pyrazinamide (PZA). The interaction between **TBI-166** and these drugs was characterized as indifferent^[1].

Q2: Are there any in vivo data on the interaction of **TBI-166** with other TB drugs?

A2: Yes, in vivo studies in murine models of TB have demonstrated that **TBI-166**, when used in combination with other anti-TB drugs, can significantly enhance bactericidal activity. For instance, combination regimens such as **TBI-166**+BDQ+LZD and **TBI-166**+BDQ+PZA have shown superior efficacy compared to the standard first-line regimen (INH+RFP+PZA) and other experimental regimens^{[1][2]}. The addition of **TBI-166** to regimens containing bedaquiline (BDQ) and pyrazinamide (PZA) has been shown to significantly increase the bactericidal activities of these drugs^{[1][2]}.

Troubleshooting Guides

Issue: Unexpected potentiation of effect observed when co-administering **TBI-166** with a CYP3A4 substrate.

Potential Cause: **TBI-166** is a riminophenazine analog, similar to clofazimine (CFZ). It has been hypothesized that **TBI-166** may act as a CYP3A4 inhibitor, similar to clofazimine^[2]. If **TBI-166** inhibits CYP3A4, the metabolism of co-administered drugs that are substrates of this enzyme, such as bedaquiline, could be reduced. This would lead to increased plasma concentrations and potentially enhanced efficacy or toxicity of the co-administered drug^[1].

Troubleshooting Steps:

- Review the metabolic pathway of the co-administered drug: Confirm if it is a known substrate of CYP3A4.
- Conduct a pharmacokinetic study: Measure the plasma concentrations of the co-administered drug in the presence and absence of **TBI-166** to determine if there is a significant change in exposure (AUC, C_{max}).
- Perform an in vitro CYP450 inhibition assay: Directly assess the inhibitory potential of **TBI-166** on human liver microsomes or recombinant CYP3A4 enzymes.

Data Presentation

Table 1: Summary of In Vivo Pharmacodynamic Interactions of **TBI-166** with other Anti-TB Drugs in Murine Models

| Combination Regimen | Observation in BALB/c Mice | Reference |
|--|---|-----------|
| TBI-166 + Bedaquiline (BDQ) | Showned significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). The mean lung CFU count of mice receiving this combination was significantly lower than that of the BDQ-alone group. | [1] |
| TBI-166 + Pyrazinamide (PZA) | Demonstrated significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). TBI-166 significantly enhanced the activity of PZA. | [1] |
| TBI-166 + Bedaquiline (BDQ) + Linezolid (LZD) | This was the most effective combination tested in one study, with the mean lung CFU count decreasing to undetectable levels in all mice after 8 weeks of treatment. | [1][2] |
| TBI-166 + Bedaquiline (BDQ) + Pretomanid (PMD) | Showned significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). | [1] |

| | |
|--|---|
| TBI-166 + Bedaquiline (BDQ) + Pretomanid (PMD) + Linezolid (LZD) | This regimen also showed significantly more potent efficacy after 4 weeks of treatment compared to the control regimen (INH+RFP+PZA). [1] |
| TBI-166 + Bedaquiline (BDQ) + Pyrazinamide (PZA) | Showed similar or stronger early bactericidal activity, bactericidal activity, and sterilizing activity compared to the BPaL regimen (BDQ+PMD+LZD). [2] |

Experimental Protocols

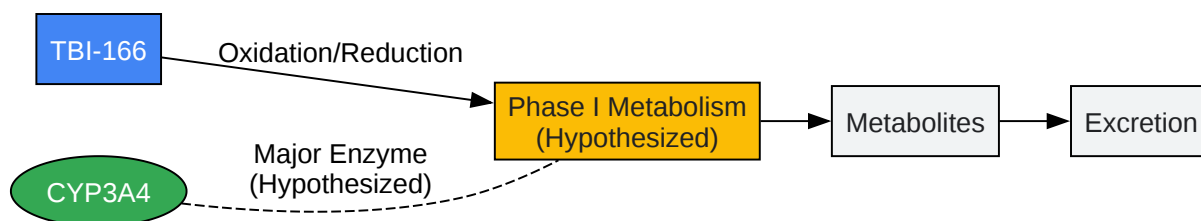
Protocol: In Vitro Assessment of Drug-Drug Interaction using the Checkerboard Method

- **Preparation of Drug Solutions:** Prepare stock solutions of **TBI-166** and the interacting drug in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of each drug.
- **Assay Plate Setup:** In a 96-well microtiter plate, add the diluted drugs in a checkerboard pattern. Each well will contain a unique combination of concentrations of the two drugs. Include wells with each drug alone and no-drug controls.
- **Inoculation:** Inoculate the wells with a standardized suspension of *Mycobacterium tuberculosis* (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9).
- **Incubation:** Incubate the plates at 37°C for a defined period (e.g., 7-14 days).
- **Determination of MIC:** The minimum inhibitory concentration (MIC) is determined as the lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth.
- **Calculation of Fractional Inhibitory Concentration (FIC) Index:** The FIC index is calculated for each combination to determine the nature of the interaction. The formula is: FIC Index = FIC

of Drug A + FIC of Drug B, where $FIC = \text{MIC of the drug in combination} / \text{MIC of the drug alone}$.

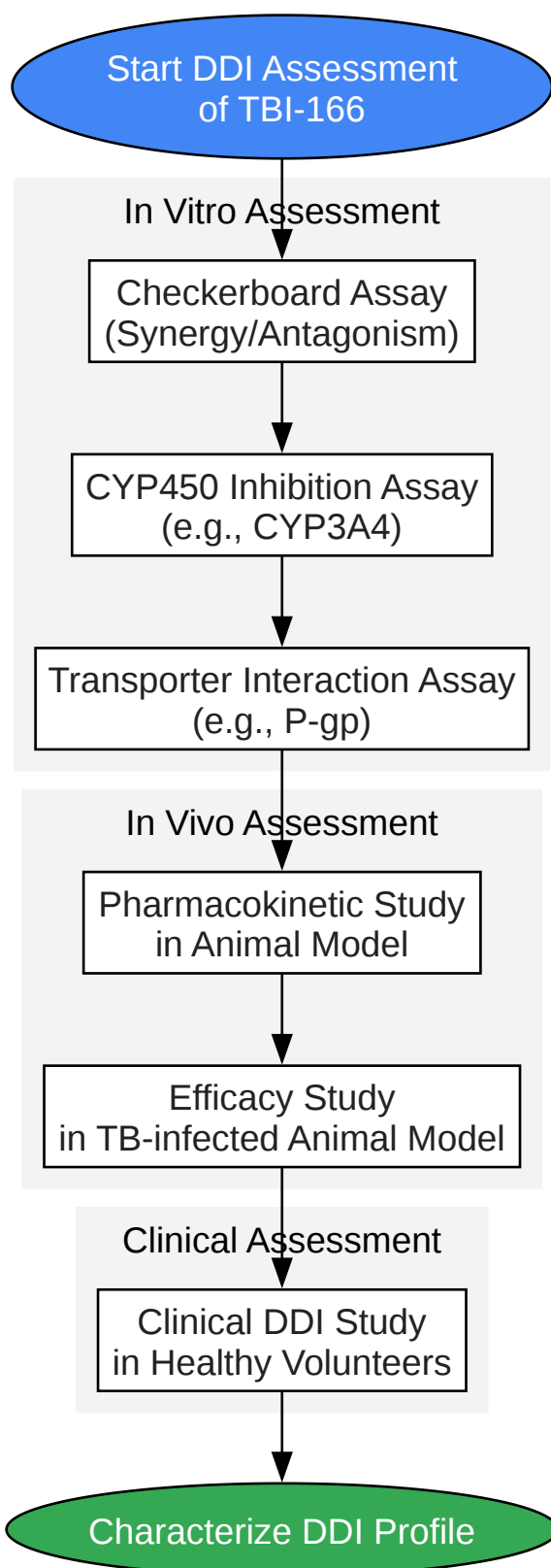
- Synergy: $FIC \text{ index} \leq 0.5$
- Indifference (or Additivity): $0.5 < FIC \text{ index} \leq 4.0$
- Antagonism: $FIC \text{ index} > 4.0$

Mandatory Visualization



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Caption: Hypothesized metabolic pathway of **TBI-166**.



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Caption: General experimental workflow for DDI assessment.

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